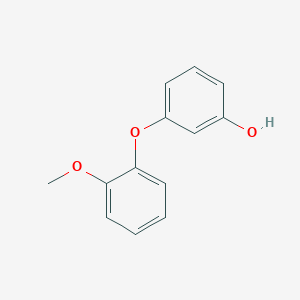
3-(2-Methoxyphenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenoxy)phenol, also known as 2-(2-Methoxyphenoxy)phenol, is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol This compound is characterized by a phenol group and a methoxyphenoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenoxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 2-chlorophenol with 2-methoxyphenol in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of non-toxic reagents and solvents, is often emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Electrophilic Substitution: The phenol group makes the compound highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Electrophilic Substitution: Nitro, sulfo, and halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenoxy)phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenol (Guaiacol): A simpler phenolic compound with similar antioxidant properties.
4-Methoxyphenol: Another isomer with distinct chemical and biological properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
3-(2-methoxyphenoxy)phenol |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9,14H,1H3 |
InChI-Schlüssel |
IGTLWLVRRGPARS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















